Cas no 2411279-29-1 (4-[2-(3-Fluorosulfonyloxy-2-methylphenoxy)ethyl]morpholine)
![4-[2-(3-Fluorosulfonyloxy-2-methylphenoxy)ethyl]morpholine structure](https://ja.kuujia.com/scimg/cas/2411279-29-1x500.png)
4-[2-(3-Fluorosulfonyloxy-2-methylphenoxy)ethyl]morpholine 化学的及び物理的性質
名前と識別子
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- Z3919183611
- 4-[2-(3-Fluorosulfonyloxy-2-methylphenoxy)ethyl]morpholine
- 2-methyl-3-[2-(morpholin-4-yl)ethoxy]phenyl sulfurofluoridate
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- インチ: 1S/C13H18FNO5S/c1-11-12(3-2-4-13(11)20-21(14,16)17)19-10-7-15-5-8-18-9-6-15/h2-4H,5-10H2,1H3
- InChIKey: UAQJPMAUHNDARH-UHFFFAOYSA-N
- ほほえんだ: S(=O)(=O)(OC1=CC=CC(=C1C)OCCN1CCOCC1)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 21
- 回転可能化学結合数: 6
- 複雑さ: 407
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 73.4
4-[2-(3-Fluorosulfonyloxy-2-methylphenoxy)ethyl]morpholine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7553135-1.0g |
2411279-29-1 | 95% | 1.0g |
$0.0 | 2024-05-23 |
4-[2-(3-Fluorosulfonyloxy-2-methylphenoxy)ethyl]morpholine 関連文献
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
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Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
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6. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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8. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
4-[2-(3-Fluorosulfonyloxy-2-methylphenoxy)ethyl]morpholineに関する追加情報
Research Briefing on 4-[2-(3-Fluorosulfonyloxy-2-methylphenoxy)ethyl]morpholine (CAS: 2411279-29-1)
In recent years, the compound 4-[2-(3-Fluorosulfonyloxy-2-methylphenoxy)ethyl]morpholine (CAS: 2411279-29-1) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique fluorosulfonyloxy and morpholine functional groups, has shown promising potential in various applications, including drug discovery, enzyme inhibition, and targeted therapy. The following briefing provides an overview of the latest research developments related to this compound, highlighting its synthesis, biological activity, and potential therapeutic applications.
The synthesis of 4-[2-(3-Fluorosulfonyloxy-2-methylphenoxy)ethyl]morpholine involves a multi-step process that ensures high purity and yield. Recent studies have optimized the reaction conditions to improve the efficiency of the synthesis, with particular emphasis on the fluorosulfonylation step, which is critical for the compound's reactivity. Advanced spectroscopic techniques, such as NMR and mass spectrometry, have been employed to confirm the structural integrity of the synthesized product, ensuring its suitability for further biological evaluation.
One of the most notable findings in recent research is the compound's ability to act as a potent inhibitor of specific enzymes involved in inflammatory pathways. In vitro studies have demonstrated that 4-[2-(3-Fluorosulfonyloxy-2-methylphenoxy)ethyl]morpholine exhibits high affinity for its target enzymes, leading to significant reduction in pro-inflammatory cytokine production. This suggests its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Moreover, the compound's selectivity profile minimizes off-target effects, enhancing its safety profile.
In addition to its anti-inflammatory properties, preliminary studies have explored the compound's role in targeted drug delivery systems. The morpholine moiety, known for its ability to improve solubility and bioavailability, has been leveraged to design conjugates that enhance the delivery of therapeutic agents to specific tissues. For instance, researchers have successfully conjugated 4-[2-(3-Fluorosulfonyloxy-2-methylphenoxy)ethyl]morpholine with anticancer drugs, resulting in improved tumor targeting and reduced systemic toxicity in animal models.
Despite these promising results, challenges remain in the clinical translation of 4-[2-(3-Fluorosulfonyloxy-2-methylphenoxy)ethyl]morpholine. Issues such as metabolic stability, pharmacokinetics, and long-term safety need to be addressed through further preclinical and clinical studies. Ongoing research is focused on optimizing the compound's formulation and delivery methods to overcome these hurdles and unlock its full therapeutic potential.
In conclusion, 4-[2-(3-Fluorosulfonyloxy-2-methylphenoxy)ethyl]morpholine (CAS: 2411279-29-1) represents a versatile and promising candidate in the field of chemical biology and pharmaceutical research. Its unique structural features and demonstrated biological activities make it a valuable tool for drug discovery and development. Continued investigation into its mechanisms of action and therapeutic applications will undoubtedly contribute to advancements in the treatment of various diseases.
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